Methoxy(phenyl)phosphinic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Monomethyl phenylphosphonate belongs to the class of organic compounds known as benzene and substituted derivatives. These are aromatic compounds containing one monocyclic ring system consisting of benzene. Monomethyl phenylphosphonate is slightly soluble (in water) and a moderately acidic compound (based on its pKa). Within the cell, monomethyl phenylphosphonate is primarily located in the cytoplasm.

Applications De Recherche Scientifique

Chemical Properties and Structure

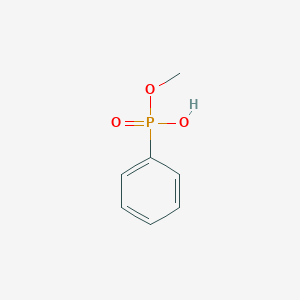

Methoxy(phenyl)phosphinic acid, with the chemical formula C7H9O3P, is characterized by a phosphinic acid group attached to a methoxy-substituted phenyl ring. Its molecular structure allows for unique interactions that are beneficial in various applications. The compound exhibits properties such as hydrogen bonding, which can influence its behavior in chemical reactions and material interactions .

Applications in Materials Science

2.1. Dye-Sensitized Solar Cells (DSSCs)

One of the prominent applications of this compound is in enhancing the efficiency of dye-sensitized solar cells (DSSCs). Research has demonstrated that treating the chemical surface of porphyrin-sensitized titania films with bis(4-methoxyphenyl)phosphinic acid significantly improves the performance of these solar cells. This treatment enhances dye adsorption and electron transfer processes, leading to higher energy conversion efficiencies .

2.2. Surface Modification

The compound is also used for surface modification in various materials. By applying this compound to surfaces, researchers can improve adhesion properties and alter surface chemistry, which is crucial for applications in coatings and adhesives .

Biological Applications

3.1. Bioactive Properties

Phosphinic acids, including this compound, have been studied for their potential bioactive properties. They can serve as drug candidates or pro-drugs due to their ability to interact with biological systems effectively. The phosphinic group is known for its role in biological activity, making these compounds suitable for further exploration in pharmaceutical applications .

3.2. Bone Targeting Agents

Some derivatives of phosphinic acids have shown promise as bone-targeting agents, which could be beneficial in treating bone-related diseases or conditions. The ability to modify these compounds can lead to enhanced targeting capabilities, improving therapeutic outcomes .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of phenylphosphinic acid with methylating agents under controlled conditions. Characterization studies using techniques such as NMR spectroscopy and X-ray crystallography provide insights into the structural properties and confirm the successful synthesis of the compound .

Case Studies

Propriétés

Numéro CAS |

10088-45-6 |

|---|---|

Formule moléculaire |

C7H9O3P |

Poids moléculaire |

172.12 g/mol |

Nom IUPAC |

methoxy(phenyl)phosphinic acid |

InChI |

InChI=1S/C7H9O3P/c1-10-11(8,9)7-5-3-2-4-6-7/h2-6H,1H3,(H,8,9) |

Clé InChI |

ZWBALHRZGYPNNG-UHFFFAOYSA-N |

SMILES |

COP(=O)(C1=CC=CC=C1)O |

SMILES canonique |

COP(=O)(C1=CC=CC=C1)O |

Key on ui other cas no. |

10088-45-6 |

Synonymes |

methyl phenylphosphonate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.